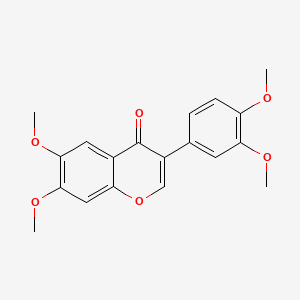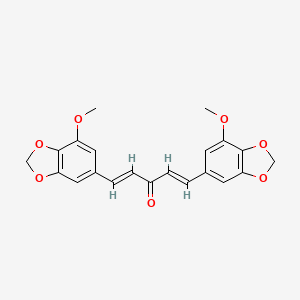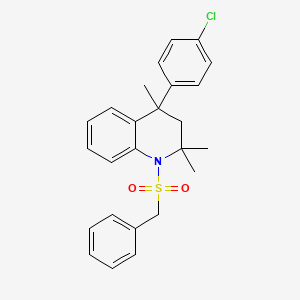![molecular formula C15H20ClFN2O B11038494 2-Chloro-N-({1-[(3-fluorophenyl)methyl]piperidin-4-YL}methyl)acetamide](/img/structure/B11038494.png)
2-Chloro-N-({1-[(3-fluorophenyl)methyl]piperidin-4-YL}methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-({1-[(3-fluorophenyl)methyl]piperidin-4-YL}methyl)acetamide is a synthetic organic compound that features a piperidine ring substituted with a 3-fluorophenylmethyl group and a chloroacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-({1-[(3-fluorophenyl)methyl]piperidin-4-YL}methyl)acetamide typically involves multiple steps:
-
Formation of the Piperidine Intermediate: : The initial step involves the alkylation of piperidine with 3-fluorobenzyl chloride in the presence of a base such as potassium carbonate. This reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures.
-
Introduction of the Chloroacetamide Group: : The resulting intermediate is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine. This step is typically performed in an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This often involves:
Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve safety.
Purification Techniques: Employing advanced purification methods such as recrystallization and chromatography to ensure the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
-
Substitution Reactions: : The compound can undergo nucleophilic substitution reactions, particularly at the chloroacetamide moiety. Common nucleophiles include amines and thiols.
-
Oxidation and Reduction: : The piperidine ring can be subjected to oxidation to form N-oxides or reduction to form secondary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, amides, or thioethers.
Oxidation Products: N-oxides of the piperidine ring.
Reduction Products: Secondary amines derived from the piperidine ring.
Scientific Research Applications
2-Chloro-N-({1-[(3-fluorophenyl)methyl]piperidin-4-YL}methyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Studies: Used in studies to understand receptor-ligand interactions due to its structural similarity to known bioactive compounds.
Chemical Biology: Employed as a tool compound to probe biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-Chloro-N-({1-[(3-fluorophenyl)methyl]piperidin-4-YL}methyl)acetamide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The piperidine ring and the fluorophenyl group are crucial for binding affinity and specificity. The chloroacetamide moiety may participate in covalent bonding with target proteins, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-({1-[(4-fluorophenyl)methyl]piperidin-4-YL}methyl)acetamide: Similar structure but with a different position of the fluorine atom on the phenyl ring.
2-Chloro-N-({1-[(3-chlorophenyl)methyl]piperidin-4-YL}methyl)acetamide: Similar structure with a chlorine atom instead of fluorine on the phenyl ring.
Uniqueness
The unique combination of the 3-fluorophenyl group and the piperidine ring in 2-Chloro-N-({1-[(3-fluorophenyl)methyl]piperidin-4-YL}methyl)acetamide provides distinct pharmacological properties, potentially offering better efficacy or reduced side effects compared to its analogs.
This compound’s specific structural features make it a valuable candidate for further research and development in various scientific fields.
Properties
Molecular Formula |
C15H20ClFN2O |
|---|---|
Molecular Weight |
298.78 g/mol |
IUPAC Name |
2-chloro-N-[[1-[(3-fluorophenyl)methyl]piperidin-4-yl]methyl]acetamide |
InChI |
InChI=1S/C15H20ClFN2O/c16-9-15(20)18-10-12-4-6-19(7-5-12)11-13-2-1-3-14(17)8-13/h1-3,8,12H,4-7,9-11H2,(H,18,20) |
InChI Key |
HFLPZWLZEXNFSF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CNC(=O)CCl)CC2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-chloro-2-methoxyphenyl)-6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B11038418.png)
![N-(5-Chloro-2-methoxyphenyl)-2-[2-(isopentylsulfanyl)-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL]acetamide](/img/structure/B11038423.png)
![5-Phenyl-2-piperidino-5,8,9,10-tetrahydropyrimido[4,5-B]quinoline-4,6(3H,7H)-dione](/img/structure/B11038426.png)
![5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-1-[2-(pyrrolidin-1-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11038438.png)
![Benzyl 2-({2-[(4-methoxyphenyl)amino]-2-oxo-1-phenylethyl}carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B11038441.png)

![N-(furan-2-ylmethyl)-N~2~-[(4-methylcyclohexyl)carbonyl]isoleucinamide](/img/structure/B11038459.png)

![2-amino-4-(3,4-dimethoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B11038473.png)
![4-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11038481.png)
![4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11038497.png)
![4-amino-N-[3-(trifluoromethyl)phenyl]-1,2-thiazole-3-carboxamide](/img/structure/B11038502.png)
![Tetramethyl 6'-[(4-ethylphenoxy)acetyl]-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11038503.png)

